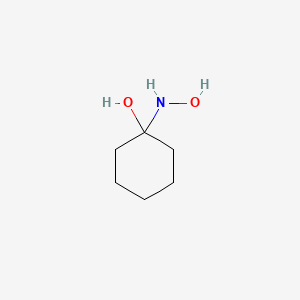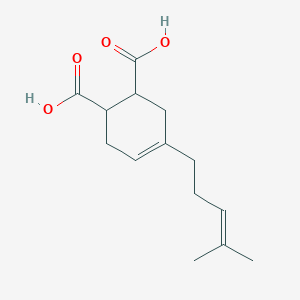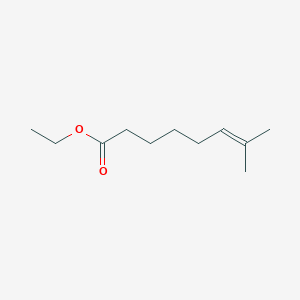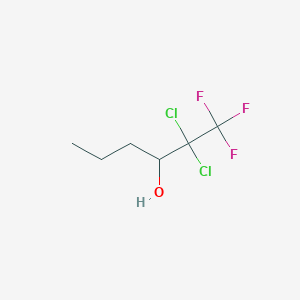
1-(Hydroxyamino)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hydroxyamino)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with both a hydroxyl group (-OH) and an amino group (-NH2) on the same carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Hydroxyamino)cyclohexan-1-ol can be synthesized through the reaction of cyclohexanone with hydroxylamine. The reaction typically involves the formation of an oxime intermediate, which is subsequently reduced to yield the desired compound . The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the oxime and its subsequent reduction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction pathways as in laboratory settings. The scalability of the process depends on the availability of starting materials and the efficiency of the catalytic systems employed.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Hydroxyamino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Cyclohexanone or cyclohexanone derivatives.
Reduction: Cyclohexylamine or other reduced amines.
Substitution: Various N-substituted cyclohexanols.
Aplicaciones Científicas De Investigación
1-(Hydroxyamino)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Propiedades
| 107092-93-3 | |
Fórmula molecular |
C6H13NO2 |
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
1-(hydroxyamino)cyclohexan-1-ol |
InChI |
InChI=1S/C6H13NO2/c8-6(7-9)4-2-1-3-5-6/h7-9H,1-5H2 |
Clave InChI |
ZXDPSGPNPWIZME-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(NO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Bromo-4,5-dichloro-1-{[(propan-2-yl)oxy]methyl}-1H-imidazole](/img/structure/B14334683.png)


![Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14334690.png)




